molecular formula C9H14F4N2O3S B6315772 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate CAS No. 1879098-97-1

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate

Cat. No.: B6315772
CAS No.: 1879098-97-1
M. Wt: 306.28 g/mol
InChI Key: YQKFANTXIPEYKT-UHFFFAOYSA-M
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Description

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid known for its unique properties and diverse applications in various scientific and industrial fields. It belongs to the class of imidazolium-based ionic liquids, which are characterized by their tunable properties, high ionic conductivity, and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with silver 1,1,2,2-tetrafluoroethanesulfonate to yield the desired ionic liquid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high purity and yield. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated imidazolium derivatives .

Comparison with Similar Compounds

  • 1-Methyl-3-propylimidazolium bromide
  • 1-Methyl-3-propylimidazolium chloride
  • 1-Methyl-3-propylimidazolium tetrafluoroborate

Comparison: 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its specific anion, which imparts distinct properties such as higher thermal stability and lower volatility compared to other imidazolium-based ionic liquids. Its high ionic conductivity and solubility make it particularly suitable for applications in electrochemistry and catalysis .

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;1,1,2,2-tetrafluoroethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H2F4O3S/c1-3-4-9-6-5-8(2)7-9;3-1(4)2(5,6)10(7,8)9/h5-7H,3-4H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKFANTXIPEYKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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